molecular formula C14H24O B2543730 1-(1-Adamantyl)-2-methylpropan-2-ol CAS No. 39917-55-0

1-(1-Adamantyl)-2-methylpropan-2-ol

Cat. No.: B2543730
CAS No.: 39917-55-0
M. Wt: 208.345
InChI Key: ZEAYOXUXJQXEON-UHFFFAOYSA-N
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Description

1-(1-Adamantyl)-2-methylpropan-2-ol is an organic compound featuring an adamantane core, a unique tricyclic hydrocarbon structure, and a tertiary alcohol functional group

Biochemical Analysis

Biochemical Properties

The adamantyl group in 1-(1-Adamantyl)-2-methylpropan-2-ol is known to interact with various biomolecules. For instance, it has been reported that adamantyl compounds can interact with transition metals, forming complexes that exhibit unique properties

Temporal Effects in Laboratory Settings

The stability, degradation, and long-term effects of this compound on cellular function in laboratory settings are not well-documented. Given the stability of the adamantyl group, it is likely that this compound exhibits good stability. The changes in its effects over time and any potential degradation products need to be investigated .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. It is known that adamantyl compounds can undergo hydroxylation

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Adamantyl)-2-methylpropan-2-ol can be synthesized through several methods. One common approach involves the reaction of 1-adamantyl bromide with isobutyraldehyde in the presence of a base, followed by reduction of the resulting intermediate. Another method includes the acid-catalyzed hydration of 1-(1-adamantyl)-2-methylpropene.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Adamantyl)-2-methylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The tertiary alcohol group can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound into different adamantane derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Thionyl chloride or phosphorus tribromide for halogenation; nucleophiles like amines or thiols for substitution reactions.

Major Products:

    Oxidation: Adamantanone or adamantane carboxylic acid.

    Reduction: Various reduced adamantane derivatives.

    Substitution: Halogenated adamantane compounds or other substituted derivatives.

Scientific Research Applications

1-(1-Adamantyl)-2-methylpropan-2-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its antiviral and anticancer properties, leveraging the stability and rigidity of the adamantane core.

    Industry: Utilized in the development of advanced materials, including high-performance polymers and nanomaterials.

Comparison with Similar Compounds

    Adamantane: The parent hydrocarbon structure, used as a reference for comparing derivatives.

    1-Adamantanol: A simpler alcohol derivative of adamantane.

    Amantadine: An antiviral drug with a similar adamantane core but different functional groups.

    Memantine: A medication used to treat Alzheimer’s disease, featuring an adamantane structure with different substituents.

Uniqueness: 1-(1-Adamantyl)-2-methylpropan-2-ol stands out due to its specific combination of a tertiary alcohol group and an adamantane core, providing unique chemical reactivity and stability. This combination makes it particularly useful in applications requiring robust and versatile molecular scaffolds.

Properties

IUPAC Name

1-(1-adamantyl)-2-methylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O/c1-13(2,15)9-14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12,15H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEAYOXUXJQXEON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC12CC3CC(C1)CC(C3)C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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